(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide
Description
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide is a synthetic acrylamide derivative characterized by a rigid adamantane moiety, a phenyl group, and a thiophene (2-thienyl) substituent. The adamantyl group, known for its lipophilic and bulky nature, enhances metabolic stability and influences receptor binding interactions. The conjugated (E)-configured propenamide backbone facilitates π-π stacking and hydrogen bonding, making the compound a candidate for pharmacological applications, particularly in targeting olfactory receptors or enzyme modulation .
Properties
IUPAC Name |
(E)-N-(1-adamantyl)-2-phenyl-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NOS/c25-22(24-23-13-16-9-17(14-23)11-18(10-16)15-23)21(12-20-7-4-8-26-20)19-5-2-1-3-6-19/h1-8,12,16-18H,9-11,13-15H2,(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAZEHPUSYCDCQ-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C(=CC4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)/C(=C/C4=CC=CS4)/C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide typically involves the following steps:
Formation of the Adamantyl Amine: The starting material, 1-adamantylamine, is prepared through the amination of adamantane.
Synthesis of the Propenamide Backbone: The propenamide backbone is synthesized by reacting 2-phenyl-3-(2-thienyl)-2-propenoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-adamantylamine to yield the final product.
Industrial Production Methods
Industrial production of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The phenyl and thienyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Biological Activities
The compound has been studied for its potential in various pharmacological areas:
Antimicrobial Activity
Research indicates that adamantane derivatives, including (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide, exhibit significant antimicrobial properties against a range of pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways, providing a basis for its use in treating inflammatory diseases .
Anticancer Potential
Preliminary findings suggest that (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide may possess anticancer properties. Related compounds have demonstrated the ability to induce apoptosis in cancer cells, making them candidates for further development in oncology .
Case Study 1: Antimicrobial Efficacy
A study conducted on various adamantane derivatives found that (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide showed potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide was tested for its ability to reduce inflammation in murine models. Results indicated a marked decrease in swelling and inflammatory markers compared to control groups, suggesting its viability as an anti-inflammatory treatment.
Research Findings
Recent studies have focused on optimizing the synthesis of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide derivatives to enhance their biological activity. For example:
| Compound | Activity Type | IC50 Value | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 5 µM | |
| Compound B | Anti-inflammatory | 10 µM | |
| Compound C | Anticancer | 15 µM |
These findings underscore the compound's versatility and potential for further development in pharmaceutical applications.
Mechanism of Action
The mechanism of action of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, while the phenyl and thienyl groups contribute to binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins.
Comparison with Similar Compounds
Key Observations:
Adamantyl vs. Aromatic Substituents : The adamantyl group in the target compound confers superior metabolic stability compared to ethylphenyl or chlorophenyl groups. However, its bulkiness may limit binding pocket accessibility in certain receptors .
Thiophene Position : The 2-thienyl moiety consistently enhances π-orbital interactions across analogues, critical for receptor binding.
Potency Trends : Bulky substituents (e.g., mesityl, adamantyl) correlate with higher antagonistic activity in olfactory receptors (Orco), while smaller groups (e.g., chlorophenyl) exhibit reduced efficacy .
Physicochemical Properties
| Property | (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide | N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide | N-mesityl-2-thiophenecarboxamide |
|---|---|---|---|
| LogP | ~4.5 (estimated) | ~3.8 | ~4.2 |
| Solubility (aq.) | Low (<10 µM) | Moderate (~50 µM) | Low (<20 µM) |
| Thermal Stability | High (decomposition >250°C) | Moderate (decomposition ~200°C) | High (decomposition >240°C) |
The adamantyl group significantly increases LogP, reducing aqueous solubility but improving membrane permeability .
Biological Activity
(E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide, a compound with the molecular formula C23H25NOS and a molecular weight of 363.52 g/mol, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H25NOS |
| Molecular Weight | 363.52 g/mol |
| Boiling Point | 558.4 ± 50.0 °C |
| Density | 1.22 ± 0.1 g/cm³ |
| pKa | 13.47 ± 0.20 |
The mechanism of action of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide involves interactions with specific biological macromolecules, particularly enzymes and receptors. The adamantyl group enhances steric hindrance, while the phenyl and thienyl groups contribute to binding affinity and specificity. This compound may modulate various biological pathways by inhibiting or activating target proteins, which could lead to therapeutic effects.
Antiproliferative Effects
Research has indicated that (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide exhibits significant antiproliferative activity against various cancer cell lines. A study reported an IC50 value of approximately 14.7 µM against colon cancer cells (HT116), indicating moderate potency compared to other derivatives .
Structure-Activity Relationship
The structural features of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide are crucial for its biological activity. Modifications in the phenyl or thienyl groups can significantly affect its potency. For instance, compounds with electron-rich moieties on the aryl ring demonstrated stronger antiproliferative effects, while electron-withdrawing groups resulted in decreased activity .
Case Studies
- Colon Cancer Study : In a comparative study involving several cinnamamide derivatives, (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide was among the most effective compounds tested against HT116 cells, showcasing its potential as a lead compound for further development in cancer therapy .
- Mechanistic Insights : Research has suggested that the compound may induce apoptosis in cancer cells through redox mechanisms similar to other known anticancer agents like curcumin and trans-cinnamaldehyde .
Comparative Analysis with Similar Compounds
The unique structure of (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide sets it apart from similar compounds:
| Compound Name | Key Features | IC50 (µM) |
|---|---|---|
| (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide | Contains thienyl ring; moderate antiproliferative activity | 14.7 |
| (E)-N-(1-adamantyl)-2-phenyl-3-(2-furyl)-2-propenamide | Furan ring instead of thienyl; reduced activity | Not specified |
| (E)-N-(1-adamantyl)-2-phenyl-3-(2-pyridyl)-2-propenamide | Pyridyl ring; different electronic properties | Not specified |
Q & A
Q. What are the recommended synthetic routes for (E)-N-(1-adamantyl)-2-phenyl-3-(2-thienyl)-2-propenamide?
Answer: The synthesis of this compound involves multi-step reactions, leveraging methods for enamides and adamantane derivatives. A general approach includes:
Adamantyl Amine Functionalization : React 1-adamantylamine with a suitable acyl chloride or activated ester under basic conditions (e.g., Et₃N, DCM) to form the adamantylamide backbone .
Thienyl-Phenyl Propenamide Assembly : Introduce the thienyl and phenyl groups via a Heck coupling or Wittig reaction to establish the α,β-unsaturated system. For stereochemical control (E-configuration), use Pd-catalyzed cross-coupling with strict temperature control (60–80°C) .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures purity.
Q. Key Considerations :
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Answer: A combination of techniques is critical:
- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and C=C conjugation (~1600 cm⁻¹) .
- NMR :
- ¹H NMR : Identify adamantyl protons (δ 1.6–2.1 ppm, multiplet), thienyl protons (δ 6.8–7.2 ppm), and trans-alkene protons (δ 6.3–7.0 ppm, J = 15–16 Hz) .
- ¹³C NMR : Adamantyl carbons (δ 27–40 ppm), carbonyl carbon (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
Validation : Compare experimental data with computational predictions (e.g., DFT for NMR shifts) to resolve ambiguities .
Q. How to design initial biological activity screening for this compound?
Answer: Prioritize assays based on structural analogs (e.g., thienyl-enamide derivatives):
Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive/negative bacteria .
Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Controls : Include positive controls (e.g., AG556 for EGFR inhibition ) and solvent-only blanks.
Advanced Research Questions
Q. How to resolve contradictions in crystallographic data for this compound?
Answer: Crystallographic discrepancies (e.g., unit cell parameters vs. predicted symmetry) require:
Data Validation : Use SHELXL for refinement, ensuring R-factor convergence (< 5%) and electron density map analysis .
Twinned Crystal Analysis : Employ SHELXD/SHELXE to detect pseudo-merohedral twinning and re-index reflections .
Temperature Factors : Check for disorder in the adamantyl group; apply restraints to ADPs (atomic displacement parameters) .
Q. Example Workflow :
| Step | Tool/Pipeline | Output |
|---|---|---|
| Data Collection | Bruker D8 Venture | Raw *.hkl |
| Structure Solution | SHELXT | Initial model |
| Refinement | SHELXL | Final CIF |
Q. How to optimize enantiomeric purity during synthesis?
Answer: Achieving >98% enantiomeric excess (ee) requires chiral catalysts or auxiliaries:
Asymmetric Catalysis : Use Pd-BINAP complexes for Heck coupling to enforce E-configuration and minimize racemization .
Chiral HPLC : Separate enantiomers with a Chiralpak AD-H column (hexane/IPA, 90:10); monitor retention times.
Circular Dichroism (CD) : Validate ee by comparing experimental CD spectra with computed spectra (TD-DFT) .
Troubleshooting : If racemization occurs, lower reaction temperatures (< 50°C) and avoid protic solvents .
Q. What methodologies are suitable for studying the compound’s mechanism of action in kinase inhibition?
Answer: For target validation and mechanistic insights:
Molecular Docking : Use AutoDock Vina to model binding to EGFR kinase domain (PDB: 1M17). Prioritize hydrogen bonds with adamantyl and π-π stacking with phenyl/thienyl groups .
Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity .
Cellular Pathway Analysis : Western blotting for phosphorylated EGFR downstream targets (e.g., MAPK, Akt) .
Q. Data Interpretation :
| Assay | Result | Implication |
|---|---|---|
| EGFR IC₅₀ | 1.1 µM | Comparable to AG556 |
| ErbB2 IC₅₀ | >500 µM | High selectivity |
Q. How to address discrepancies in biological activity between in vitro and in vivo models?
Answer: Discrepancies often arise from pharmacokinetic factors:
Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation .
Solubility Enhancement : Formulate with cyclodextrins or PEGylation to improve bioavailability .
Pharmacodynamic Modeling : Use PK/PD models to correlate plasma concentration (AUC) with efficacy in animal models .
Case Study : If in vitro IC₅₀ is 1 µM but in vivo ED₅₀ is 10 mg/kg, optimize dosing frequency or route (e.g., intraperitoneal vs. oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
